Ethyl 2-amino-6-(1-ethoxy-2-methyl-1-oxopropan-2-yl)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate
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Overview
Description
Ethyl 2-amino-6-(1-ethoxy-2-methyl-1-oxopropan-2-yl)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate is a complex organic compound that belongs to the class of heterocyclic compounds This compound is characterized by its unique thieno[2,3-c]pyridine core, which is a fused ring system containing both sulfur and nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-amino-6-(1-ethoxy-2-methyl-1-oxopropan-2-yl)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the thieno[2,3-c]pyridine core through a cyclization reaction. This is followed by the introduction of the amino group and the ethoxy group through nucleophilic substitution reactions. The final step involves esterification to introduce the carboxylate ester group.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity. Catalysts and solvents are often employed to enhance the reaction rates and selectivity. The process may also include purification steps such as recrystallization or chromatography to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-amino-6-(1-ethoxy-2-methyl-1-oxopropan-2-yl)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro or nitroso derivatives.
Reduction: The carbonyl group in the ester can be reduced to form alcohols.
Substitution: The ethoxy group can be substituted with other nucleophiles to form different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to replace the ethoxy group.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the amino group may yield nitro derivatives, while reduction of the ester group may produce alcohols.
Scientific Research Applications
Ethyl 2-amino-6-(1-ethoxy-2-methyl-1-oxopropan-2-yl)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s unique structure makes it a potential candidate for studying enzyme interactions and protein binding.
Medicine: It may have potential therapeutic applications due to its ability to interact with biological targets.
Industry: The compound can be used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of Ethyl 2-amino-6-(1-ethoxy-2-methyl-1-oxopropan-2-yl)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the ester group can undergo hydrolysis to release active metabolites. The thieno[2,3-c]pyridine core may interact with enzymes or receptors, modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
Thieno[2,3-c]pyridine derivatives: These compounds share the same core structure but differ in the functional groups attached.
Pyridine derivatives: Compounds with a pyridine ring but lacking the fused thieno ring.
Thiophene derivatives: Compounds with a thiophene ring but lacking the fused pyridine ring.
Uniqueness
Ethyl 2-amino-6-(1-ethoxy-2-methyl-1-oxopropan-2-yl)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate is unique due to its specific combination of functional groups and the fused thieno[2,3-c]pyridine core. This unique structure imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for research and development.
Properties
Molecular Formula |
C16H24N2O4S |
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Molecular Weight |
340.4 g/mol |
IUPAC Name |
ethyl 2-amino-6-(1-ethoxy-2-methyl-1-oxopropan-2-yl)-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carboxylate |
InChI |
InChI=1S/C16H24N2O4S/c1-5-21-14(19)12-10-7-8-18(9-11(10)23-13(12)17)16(3,4)15(20)22-6-2/h5-9,17H2,1-4H3 |
InChI Key |
UBTDYQWRUBESTK-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(SC2=C1CCN(C2)C(C)(C)C(=O)OCC)N |
Origin of Product |
United States |
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